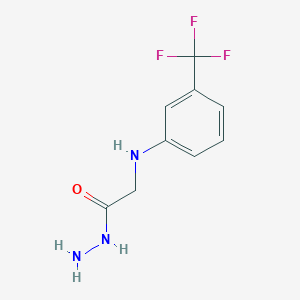

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide

Description

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide is a hydrazide derivative featuring a trifluoromethyl-substituted phenylamino group attached to an acetic acid hydrazide backbone. This compound is primarily utilized as a key intermediate in synthesizing biologically active molecules, including hydrazones and heterocyclic derivatives . Its structure combines the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability, with the hydrazide moiety known for its versatility in forming Schiff bases and coordinating with metal ions. The compound’s synthesis typically involves the reaction of ethyl (3-trifluoromethyl-phenylamino)-acetate with hydrazine hydrate under reflux conditions, yielding the hydrazide intermediate .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)anilino]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(16)15-13/h1-4,14H,5,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMWLKAYHXRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide typically involves the reaction of 3-trifluoromethyl aniline with chloroacetic acid, followed by the introduction of a hydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:

Step 1: Reaction of 3-trifluoromethyl aniline with chloroacetic acid in the presence of a base to form (3-Trifluoromethyl-phenylamino)-acetic acid.

Step 2: Conversion of (3-Trifluoromethyl-phenylamino)-acetic acid to its hydrazide derivative using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide, such as amines, oxides, and substituted phenyl derivatives.

Scientific Research Applications

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Hydrazide derivatives are widely explored for their applications in medicinal chemistry, corrosion inhibition, and materials science. Below is a detailed comparison of (3-trifluoromethyl-phenylamino)-acetic acid hydrazide with structurally or functionally analogous compounds:

Corrosion Inhibition Efficiency

Key Findings :

- The trifluoromethyl group in the target compound may enhance adsorption via hydrophobic interactions, but direct corrosion data are lacking.

- Compound C3 outperforms others due to its chelating dihydroxy-benzylidene group, which strongly binds to metal surfaces.

Antimicrobial Activity

Key Findings :

Key Findings :

- The target compound’s synthesis is straightforward but less diverse compared to naphthalenyloxy hydrazides , which undergo extensive derivatization for antiviral screening.

Anti-inflammatory and Analgesic Activity

Key Findings :

- Thiazolidinone derivatives with dichlorophenoxy groups exhibit potent anti-inflammatory activity, likely due to COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability and membrane permeability but may reduce solubility .

Heterocyclic Fusion: Thiazolidinones and quinazolinones derived from hydrazides exhibit enhanced antimicrobial and anti-inflammatory profiles .

Biological Activity

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide, with the CAS number 325720-96-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide typically involves hydrazine derivatives and acetic acid intermediates. Various synthetic routes have been explored, with attention to optimizing yield and purity.

The biological activity of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide can be attributed to its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in various biological contexts.

Key Interactions

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- Hydrophobic Interactions : The trifluoromethyl group can engage in hydrophobic interactions with lipid membranes or protein pockets, facilitating cellular uptake and interaction with biomolecules.

Biological Activity

The compound has been evaluated for several biological activities:

- Anticancer Activity : Preliminary studies indicate that (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial for treating inflammatory diseases.

- Antioxidant Activity : Research indicates that the compound possesses antioxidant properties, which may help mitigate oxidative stress in cells.

Case Studies

Several studies have focused on the biological effects of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide. Below is a summary table highlighting key findings:

| Study | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Study 1 | Anticancer | MCF-7 Cell Line | IC50 = 5 µM; significant reduction in cell viability |

| Study 2 | Anti-inflammatory | LPS-stimulated Macrophages | Reduced TNF-alpha release by 60% |

| Study 3 | Antioxidant | DPPH Assay | Scavenging activity of 70% at 50 µg/mL |

Q & A

Q. What statistical approaches validate biological data reproducibility?

- Methodology : Use ANOVA with post-hoc Tukey tests for dose-response comparisons. For EC₅₀ values, apply nonlinear regression (GraphPad Prism). Replicate studies in triplicate (n=6 per group) to ensure power >0.8 .

Tables of Key Findings

| Derivative Modification | Biological Activity | Key Reference |

|---|---|---|

| –CF₃ substituent on phenyl ring | ED₅₀ = 45 mg/kg (MES model) | |

| –NO₂ substitution | MIC = 12.5 µg/mL (vs. S. aureus) | |

| As(III) complexation | 3-fold ↑ antimicrobial activity | |

| Hydrazide → thiosemicarbazide | IC₅₀ = 8.2 µM (COX-2 inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.